1-Dehydro Aldosterone
Description
Properties
CAS No. |
76959-24-5 |
|---|---|
Molecular Formula |
C21H28O5 |
Molecular Weight |
360.45 |
IUPAC Name |
(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |
InChI Key |
NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Synonyms |
(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |
Origin of Product |
United States |
Biosynthetic and Metabolic Pathways of 1 Dehydro Aldosterone
Catabolism and Further Metabolism of 1-Dehydro Aldosterone (B195564)
Consistent with the lack of information on its biosynthesis, there is no scientific literature describing the catabolism, downstream metabolic enzymes, or secondary metabolites of 1-Dehydro Aldosterone.
No downstream metabolic enzymes or pathways have been identified for this compound. The known catabolism of aldosterone itself primarily occurs in the liver and kidneys, where it is converted into more water-soluble compounds for excretion. The main pathway in the liver involves the reduction of the A-ring to produce 3α,5β-tetrahydroaldosterone. This is then typically conjugated with glucuronic acid. In the kidney, another significant metabolite is aldosterone-18-oxo-glucuronide.
There are no reports on the identification of secondary metabolites of this compound in any research specimens. The primary identified metabolites of aldosterone are 3α,5β-tetrahydroaldosterone-3-glucuronide and aldosterone-18-oxo-glucuronide.
Subcellular Localization of Aldosterone Synthesizing/Metabolizing Enzymes
The synthesis and metabolism of aldosterone involve a series of enzymatic reactions that are compartmentalized within specific organelles of the adrenal cortex cells, primarily the mitochondria and the endoplasmic reticulum (ER). This spatial separation is crucial for the regulated production of steroid hormones. nih.govjst.go.jp
The key enzymes in the aldosterone biosynthetic pathway have distinct subcellular locations:
CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the initial, rate-limiting step in steroidogenesis, converting cholesterol to pregnenolone (B344588). nih.gov It is located on the inner mitochondrial membrane. nih.gov
HSD3B2 (3β-hydroxysteroid dehydrogenase type 2): Responsible for converting pregnenolone to progesterone (B1679170), this enzyme is found in the endoplasmic reticulum. nih.govjst.go.jp
CYP21A2 (21-hydroxylase): This enzyme, which converts progesterone to 11-deoxycorticosterone, is also localized to the endoplasmic reticulum. nih.govjst.go.jp
CYP11B2 (Aldosterone synthase): This critical enzyme performs the final three steps in aldosterone synthesis, converting 11-deoxycorticosterone into aldosterone. oup.com CYP11B2 is located in the inner mitochondrial membrane of zona glomerulosa cells. nih.govnih.gov
The primary enzyme responsible for the peripheral metabolism and inactivation of aldosterone is 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme converts active glucocorticoids like cortisol into inactive forms, thereby preventing them from binding to the mineralocorticoid receptor (MR) and allowing aldosterone to exert its effects. nih.govjst.go.jp Studies using fluorescent protein tagging have confirmed that 11β-HSD2 is exclusively localized to the endoplasmic reticulum. nih.gov
| Enzyme | Full Name | Function in Pathway | Subcellular Location | Reference |
|---|---|---|---|---|
| CYP11A1 | Cholesterol side-chain cleavage enzyme | Cholesterol → Pregnenolone | Inner Mitochondrial Membrane | nih.gov |
| HSD3B2 | 3β-hydroxysteroid dehydrogenase type 2 | Pregnenolone → Progesterone | Endoplasmic Reticulum | nih.govjst.go.jp |
| CYP21A2 | 21-hydroxylase | Progesterone → 11-Deoxycorticosterone | Endoplasmic Reticulum | nih.govjst.go.jp |
| CYP11B2 | Aldosterone synthase | 11-Deoxycorticosterone → Aldosterone | Inner Mitochondrial Membrane | nih.govjst.go.jpnih.gov |
| 11β-HSD2 | 11β-hydroxysteroid dehydrogenase type 2 | Metabolizes glucocorticoids to protect MR | Endoplasmic Reticulum | nih.govjst.go.jp |
Regulation of Aldosterone Biosynthesis and Metabolism in Experimental Models
The regulation of aldosterone production is a complex process primarily controlled by the renin-angiotensin system (RAS), extracellular potassium (K+) concentration, and to a lesser extent, adrenocorticotropic hormone (ACTH). nih.govbioscientifica.com Experimental models, including cell lines and genetically modified mice, have been instrumental in elucidating these regulatory mechanisms.
Angiotensin II (Ang II): As the main effector of the RAS, Ang II is a potent stimulator of aldosterone synthesis. scispace.com
Mechanism: In adrenal zona glomerulosa cells, Ang II binds to its type 1 receptor (AT1R), activating a signaling cascade that increases intracellular calcium (Ca2+) levels. scispace.comfrontiersin.org This Ca2+ influx triggers the activation of Ca2+/calmodulin-dependent protein kinases (CaMK), which in turn promotes the transcription of key steroidogenic genes, most notably CYP11B2. frontiersin.orgfrontiersin.org
Experimental Evidence: Studies in wild-type mice show that administration of Ang II leads to a rapid and pronounced upregulation of adrenal Cyp11b2 mRNA expression and a subsequent increase in aldosterone secretion. scispace.com
Potassium (K+): Elevated extracellular potassium levels directly stimulate aldosterone synthesis by depolarizing the zona glomerulosa cell membrane. wikipedia.org
Mechanism: This depolarization opens voltage-gated calcium channels, leading to an increase in intracellular Ca2+ and subsequent activation of the same downstream pathways as Ang II. wikipedia.org
Experimental Evidence: Animal models on a high-potassium diet show an enhanced activity of the aldosterone synthase (CYP11B2) pathway. oup.com
Sodium (Na+): Dietary sodium intake inversely regulates aldosterone production.
Experimental Evidence: In experimental models, a high-salt diet blunts the aldosterone response to Ang II infusion. oup.com Conversely, a low-salt diet in rats decreases the methylation of the CYP11B2 gene promoter, which is associated with increased gene expression and aldosterone synthesis. mdpi.com Metabolic cage experiments in mice show that animals with reduced levels of the clock protein Per1 excrete more urinary sodium, a defect linked to decreased plasma aldosterone. nih.gov
Circadian Clock Proteins: The circadian clock plays a role in regulating aldosterone levels.
Experimental Evidence: Mouse models have shown that the circadian clock protein Period 1 (Per1) regulates aldosterone levels. frontiersin.org Mice with reduced Per1 levels exhibit lower plasma aldosterone and decreased expression of 3β-hydroxysteroid dehydrogenase (HSD3B). nih.gov Similarly, mice lacking the circadian clock gene Bmal1 show a loss of circadian rhythmicity in plasma aldosterone. frontiersin.org
Other Regulatory Factors:
Mineralocorticoid Receptor (MR): Experimental studies in rats suggest a negative feedback loop where MR activation by an agonist suppresses aldosterone production, while an MR antagonist increases it. This regulation appears to specifically target the activity of aldosterone synthase (CYP11B2). researchgate.net
Caveolin 1 (cav-1): Studies in cav-1 knockout mice and humans with a specific CAV1 gene variant suggest that cav-1 modulates the effects of aldosterone. MR blockade in cav-1 deficient mice was shown to correct fasting glucose and total cholesterol levels, indicating an interplay between cav-1 and MR signaling pathways. ahajournals.org
| Regulatory Factor | Experimental Model | Observed Effect on Aldosterone Biosynthesis | Mechanism/Key Finding | Reference |
|---|---|---|---|---|
| Angiotensin II | Wild-type mice | Stimulation | Pronounced upregulation of Cyp11b2 mRNA expression. | scispace.com |
| High Potassium Diet | Animal models (Rats) | Stimulation | Enhanced activity of the aldosterone synthase (CYP11B2) pathway. | oup.com |
| Low Sodium Diet | Rats | Stimulation | Decreased methylation of the CYP11B2 promoter, increasing gene expression. | mdpi.com |
| Per1 Protein Deficiency | Mice (Per1 heterozygotes) | Inhibition | Decreased plasma aldosterone and reduced expression of 3β-HSD. | nih.gov |
| Bmal1 Gene Knockout | Mice (conditional knockout) | Dysregulation | Loss of circadian rhythmicity of plasma aldosterone. | frontiersin.org |
| MR Agonist (Fludrocortisone) | Rat ZG cells | Inhibition | Suppressed basal and AngII-stimulated aldosterone production. | researchgate.net |
| Caveolin 1 Deficiency | Mice (cav-1 KO) | Modulation of Effects | MR blockade corrected metabolic alterations (glucose, cholesterol). | ahajournals.org |
Molecular and Cellular Mechanisms of 1 Dehydro Aldosterone Action
Receptor Binding and Activation Studies
The initial and most critical step in steroid hormone action is its binding to a specific intracellular receptor. For compounds like aldosterone (B195564) and its analogs, the primary targets are the Mineralocorticoid Receptor (MR) and, to a lesser extent, the Glucocorticoid Receptor (GR). However, specific data for 1-dehydro aldosterone is conspicuously absent from published research.
Investigation of this compound Affinity and Specificity for Mineralocorticoid Receptors (MR) in in vitro systems and non-human cellular models
A comprehensive search of scientific databases yields no direct studies investigating the binding affinity or specificity of this compound for the Mineralocorticoid Receptor. While extensive research has characterized the high affinity of aldosterone for the MR, and the comparable affinity of cortisol and corticosterone (B1669441) in in vitro systems, no such data exists for this compound. frontiersin.orgfrontiersin.org The principle of receptor specificity is crucial, as it dictates the physiological response to a given steroid. In aldosterone-selective tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) protects the MR from being overwhelmed by the much higher circulating concentrations of glucocorticoids by converting them to their 11-dehydro metabolites, which exhibit low affinity for the MR. frontiersin.org However, this general principle for 11-dehydro glucocorticoids cannot be directly extrapolated to this compound without specific experimental validation.
Assessment of this compound Interaction with Glucocorticoid Receptors (GR) in isolated cell systems
Similarly, there is a complete absence of published research assessing the interaction of this compound with the Glucocorticoid Receptor in any isolated cell system. Studies have detailed the relative binding affinities of various endogenous steroids, such as cortisol, aldosterone, and progesterone (B1679170), for the GR, but this compound is not among the compounds studied. nih.gov Without such fundamental binding data, the potential for this compound to elicit glucocorticoid-like or anti-glucocorticoid effects remains entirely speculative.
Comparative Analysis of Receptor Binding and Transactivation Potency versus Aldosterone and Cortisol in Research Models
Due to the lack of primary research on this compound, a comparative analysis of its receptor binding and transactivation potency against aldosterone and cortisol is not possible. Transactivation assays, which measure the ability of a ligand-receptor complex to induce gene expression, are a critical step in characterizing the functional activity of a steroid. While numerous studies have compared the transactivation potency of aldosterone and cortisol at both the MR and GR, no such data has been generated for this compound.
Interactive Data Table: Comparative Receptor Binding (Illustrative - Data for this compound is Not Available)
| Compound | Mineralocorticoid Receptor (MR) Affinity | Glucocorticoid Receptor (GR) Affinity |
| Aldosterone | High | Low |
| Cortisol | High | High |
| This compound | Data Not Available | Data Not Available |
Genomic Signaling Pathways Modulated by this compound
Upon binding to its receptor, a steroid hormone-receptor complex translocates to the nucleus and modulates the expression of target genes. This genomic signaling pathway is the primary mechanism through which steroids exert their physiological effects.
Impact on Gene Expression Profiles in Cultured Cells and Animal Tissues (excluding human clinical trials)
There are no published studies that have examined the impact of this compound on gene expression profiles in any cultured cell line or animal tissue. Research on other steroids, such as aldosterone, has identified numerous target genes involved in ion transport, inflammation, and tissue remodeling. nih.govmdpi.com Without similar studies on this compound, its potential physiological roles remain unknown.
Identification of Target Genes and Transcriptional Networks
Consequently, no target genes or transcriptional networks specifically modulated by this compound have been identified. The identification of such targets is essential for understanding the potential physiological and pathophysiological effects of a steroid hormone.
Non-Genomic Signaling Mechanisms of this compound
Rapid Cellular Responses Independent of Gene Transcription in in vitro models
No specific in vitro studies detailing rapid cellular responses to this compound that are independent of gene transcription could be identified in the searched literature. Research in this area has concentrated on Aldosterone, which is known to elicit rapid effects (within minutes) on ion transport and cell signaling pathways in various cell types. oup.comahajournals.orgahajournals.org These actions are too fast to be accounted for by the classical genomic pathway involving gene transcription and protein synthesis. ingentaconnect.com
Investigation of Membrane Receptor Interactions and Second Messenger Systems
There is a lack of specific information on the interaction of this compound with membrane receptors and the subsequent activation of second messenger systems. For Aldosterone, non-genomic effects are thought to be initiated at the cell membrane, potentially through a small fraction of classical mineralocorticoid receptors (MR) located in the plasma membrane or via a distinct, yet-to-be-fully-identified membrane receptor. nih.govresearchgate.netresearchgate.net These rapid actions of Aldosterone involve second messengers such as inositol (B14025) 1,4,5-trisphosphate (IP3), diacylglycerol (DAG), calcium ions (Ca2+), and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades. oup.comuncu.edu.arnih.govbioscientifica.com However, no studies were found that specifically investigate or confirm these pathways for this compound.
Analytical Methodologies for 1 Dehydro Aldosterone Research
Development and Validation of High-Sensitivity Quantification Techniques
The low endogenous concentrations of steroids like 1-dehydro aldosterone (B195564) demand highly sensitive and specific analytical methods. nih.gov Mass spectrometry, coupled with chromatographic separation, has become the cornerstone for steroid analysis due to its superior reliability and specificity compared to other methods. diva-portal.orgnih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as a "gold standard" for the quantification of steroid hormones, including aldosterone and its analogs, in various biological matrices. researchgate.netbohrium.com Its advantages include high specificity, sensitivity, and the capacity for simultaneous analysis of multiple steroids in a single run. nih.govnih.govmedrxiv.org The development of a robust LC-MS/MS method for 1-dehydro aldosterone involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.
For analysis in cell culture supernatants or tissue extracts, a critical first step is the efficient extraction of the analyte from the complex matrix. bioscientifica.com Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly used for this purpose, effectively removing interfering substances like phospholipids (B1166683) and proteins. shimadzu.comwaters.com Anion exchange SPE, for instance, can be particularly effective in cleaning up plasma samples. waters.com
Chromatographic separation is typically achieved using reversed-phase columns, such as a C18 column. medrxiv.orgwaters.com A gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) allows for the separation of this compound from its structurally similar isomers and other endogenous steroids. waters.comnatureblink.com
Detection by a triple quadrupole mass spectrometer is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity. shimadzu.comresearchgate.net This involves monitoring a specific precursor-to-product ion transition for the analyte. Derivatization can sometimes be employed to enhance ionization efficiency and thus sensitivity. For example, picolinyl derivatization has been shown to increase the ESI response for aldosterone by approximately 10-fold in positive ion mode. researchgate.net Method validation according to established guidelines ensures the reliability, accuracy, and precision of the measurements. nih.gov The lower limit of quantitation (LLOQ) for similar steroids like aldosterone can reach as low as 15 pg/mL in plasma. bohrium.com
Table 1: Typical Parameters for LC-MS/MS Quantification of Aldosterone Analogs
| Parameter | Typical Specification | Source(s) |
|---|---|---|
| Instrumentation | Triple Quadrupole LC/MS/MS | shimadzu.com |
| Sample Preparation | Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) | shimadzu.comwaters.com |
| Chromatography Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.6 µm) | medrxiv.orgwaters.com |
| Mobile Phase | Water/Methanol Gradient | waters.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | waters.comresearchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
| Lower Limit of Quantitation | 15-70 pmol/L (approx. 5-25 pg/mL) | bohrium.comnih.govmedrxiv.org |
| Precision (CV%) | <15% | nih.govmdpi.com |
Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for steroid analysis, offering high-resolution separation and detailed structural information. researchgate.netnih.govtohoku.ac.jp For non-volatile compounds like steroids, chemical derivatization is a mandatory step to increase their volatility and thermal stability for GC analysis. diva-portal.orgnih.gov This typically involves a two-step process: methoximation to protect ketone groups, followed by silylation (e.g., using TMS reagents) to protect hydroxyl groups. diva-portal.org
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. mdpi.com The separated compounds then enter the mass spectrometer. The electron ionization (EI) source used in GC-MS provides extensive fragmentation of the molecule. nih.gov The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint that is invaluable for unambiguous structural elucidation and confirmation. nih.gov This capability is particularly useful in distinguishing between closely related steroid isomers, as their fragmentation patterns can differ based on stereochemistry. researchgate.net
While single quadrupole GC-MS operating in full scan or selected ion monitoring (SIM) mode is widely used, the coupling of GC with tandem mass spectrometry (GC-MS/MS) significantly enhances sensitivity and specificity. nih.govoup.com The use of GC-MS/MS can improve sensitivity by up to 20-fold compared to single quadrupole instruments. nih.gov This makes it highly suitable for quantifying low-abundance steroids and for comprehensive steroid profiling (steroidomics) in research settings. mdpi.comoup.com
Table 2: Comparison of LC-MS/MS and GC-MS for Steroid Analysis
| Feature | LC-MS/MS | GC-MS |
|---|---|---|
| Sample Derivatization | Not always required, but can enhance sensitivity. researchgate.net | Mandatory for volatility and stability. diva-portal.orgnih.gov |
| Chromatographic Run Time | Generally shorter (e.g., 4-6 minutes). bohrium.comnih.gov | Generally longer (e.g., >15 minutes). mdpi.comuoa.gr |
| Specificity | High, especially with MRM. nih.gov | High, especially with MS/MS. nih.gov |
| Structural Information | Less fragmentation with ESI ("soft" ionization). nih.gov | Extensive fragmentation with EI, excellent for structural elucidation. nih.gov |
| Throughput | Higher, more amenable to automation. nih.gov | Lower due to sample preparation and longer run times. researchgate.net |
| Primary Application | High-throughput quantitative analysis. nih.govbohrium.com | Comprehensive profiling and structural identification. mdpi.comoup.com |
Advanced Separation Techniques for this compound and its Isomers
The structural complexity of steroids often results in the existence of numerous isomers (e.g., constitutional isomers and stereoisomers) which can have vastly different biological activities. nih.govacs.org For example, aldosterone is a potent mineralocorticoid, while its constitutional isomer cortisone (B1669442) is a glucocorticoid. nih.govacs.org Therefore, analytical methods must be capable of separating this compound from its potential isomers to ensure accurate quantification and biological interpretation.
Standard chromatographic techniques may not always provide sufficient resolution for all steroid isomers. natureblink.com To address this challenge, advanced separation strategies are employed. Two-dimensional gas chromatography (GCxGC) , coupled with mass spectrometry, offers a significant increase in separation power compared to conventional single-dimension GC. nih.gov By using two columns with different stationary phase chemistries, co-eluting compounds from the first column can be further separated on the second, greatly enhancing peak capacity and resolution. nih.gov
For separating enantiomers or diastereomers, chiral chromatography is the method of choice. chromatographyonline.com This direct approach uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) that interacts differently with each stereoisomer, leading to their separation. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide columns are common types of CSPs that can be operated in various modes (normal-phase, reversed-phase) to achieve separation. chromatographyonline.com While specific applications to this compound are not widely documented, the principles of chiral separation are directly applicable to resolving it from any of its stereoisomers that may be formed biologically or as artifacts. nih.govcapes.gov.br
Application of Immunological Methods for Detection and Characterization (e.g., specialized ELISAs for research use, not clinical diagnostics)
Immunological methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput, non-mass spectrometric approach for the detection of steroids in research settings. drg-diagnostics.de For a small molecule like this compound, a competitive ELISA format would be employed. biomatik.combiomatik.com In this setup, the wells of a microplate are coated with an antibody specific to the target analyte. The sample containing the unknown amount of this compound is added to the wells along with a fixed amount of enzyme-labeled this compound (the tracer). The unlabeled steroid from the sample and the labeled tracer compete for the limited number of antibody binding sites. After an incubation and washing step, a substrate is added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample. drg-diagnostics.de
The critical determinant for the utility of an immunoassay is the specificity of the antibody. cloud-clone.commybiosource.com Significant cross-reactivity with other structurally related steroids, such as aldosterone, corticosterone (B1669441), or cortisol, would lead to inaccurate measurements. nih.govresearchgate.net Therefore, a specialized ELISA for this compound would require the development of a highly specific monoclonal or polyclonal antibody that can reliably distinguish it from other endogenous steroids. nih.gov While immunoassays are valuable for screening large numbers of samples, results are often confirmed using a more specific method like LC-MS/MS, as immunoassays can sometimes overestimate concentrations due to interference from metabolites or other compounds. researchgate.netmedrxiv.org
Table 3: Typical Characteristics of a Research-Use Steroid ELISA Kit
| Parameter | Typical Specification | Source(s) |
|---|---|---|
| Assay Principle | Competitive Inhibition | drg-diagnostics.debiomatik.combiomatik.com |
| Sample Type | Serum, Plasma, Cell Culture Supernatant, Tissue Lysates | biomatik.com |
| Detection Range | pg/mL to ng/mL | biomatik.combiomatik.com |
| Sensitivity | Low pg/mL range (e.g., 1.5 - 9.5 pg/mL) | biomatik.comnih.gov |
| Assay Time | 2-3 hours | biomatik.combiomatik.com |
| Precision | Intra-Assay CV <10%, Inter-Assay CV <12% | biomatik.comcloud-clone.com |
| Key Limitation | Potential for cross-reactivity with related steroids. | nih.govresearchgate.net |
Optimization of Sample Preparation Protocols for Complex Biological Systems in Research
The quality of analytical data is heavily dependent on the sample preparation protocol. tandfonline.com For complex biological matrices like tissue extracts, the goal is to efficiently extract this compound while removing a high percentage of interfering compounds such as proteins and lipids, which can cause ion suppression in MS analysis and compromise analytical accuracy. nih.govuoa.gr
Commonly employed sample preparation techniques for steroids include:
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, like methanol or acetonitrile, is added to the sample to denature and precipitate the majority of proteins. diva-portal.orguoa.gr While effective for initial cleanup, it may not sufficiently remove other interferences like lipids.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like diethyl ether or ethyl acetate). nih.govuoa.gr It is a classic and effective technique for enriching steroids from biological fluids. nih.gov
Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used technique that provides superior cleanup compared to PPT and LLE. diva-portal.orgtandfonline.com The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is then eluted with a small volume of a different solvent. nih.gov Various sorbent chemistries (e.g., reversed-phase C18, ion-exchange) can be chosen to selectively retain the target compound and remove specific types of interferences. nih.govwaters.com
The optimization process involves testing different extraction solvents, sorbents, wash solutions, and elution solvents to maximize the recovery of this compound and minimize matrix effects. nih.govuoa.gr For instance, centrifugation conditions (speed, time, and temperature) are optimized to ensure efficient removal of precipitated proteins and lipids. uoa.gr The ultimate choice of method represents a balance between recovery, cleanliness, throughput, and cost. uoa.gr
Table 4: Comparison of Sample Preparation Techniques for Steroids in Biological Matrices
| Technique | Principle | Advantages | Disadvantages | Source(s) |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Solubilizing proteins with an organic solvent. | Simple, fast, inexpensive. | Non-selective, may leave other interferences (e.g., lipids, salts). | diva-portal.orguoa.gr |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Good recovery, effective at removing polar interferences. | Can be labor-intensive, uses larger volumes of organic solvents. | nih.govuoa.gr |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase. | High selectivity, excellent cleanup, high concentration factor, amenable to automation. | More expensive, requires method development. | diva-portal.orgnih.govtandfonline.com |
Preclinical and in Vitro Investigations of 1 Dehydro Aldosterone S Biological Significance
Studies in Isolated Cellular Systems
Effects on Cell Proliferation, Differentiation, and Apoptosis in in vitro models
The influence of aldosterone (B195564), the precursor to 1-dehydro aldosterone, on cellular processes such as proliferation and apoptosis has been investigated in various in vitro models, yielding cell-type-specific and concentration-dependent outcomes.
In studies using rat cardiac fibroblasts, aldosterone did not demonstrate a significant effect on cell proliferation as measured by BrdU incorporation. nih.gov Similarly, another study found that while aldosterone did not alter the total number of mesangial cells, it did increase the number of cells positive for proliferating cell nuclear antigen (PCNA), suggesting a potential for cell cycle entry without a net increase in cell number, possibly due to a concurrent increase in apoptosis. nih.gov In contrast, research on human cardiac interstitial cells indicated that high concentrations of aldosterone could stimulate proliferation. ahajournals.org
Regarding apoptosis, aldosterone has been shown to induce this process in several cell types. In human umbilical vein endothelial cells (HUVECs), aldosterone treatment led to a significant increase in apoptosis, a process dependent on caspase-3 activation. researchgate.net Similarly, aldosterone induced apoptosis in rat mesangial cells both in vivo and in vitro. nih.govnih.gov This apoptotic effect in mesangial cells was linked to the p53 pathway. spandidos-publications.com Furthermore, in cultured podocytes, aldosterone was found to significantly increase the number of apoptotic cells and induced the expression of pro-apoptotic proteins like Bax and active caspase-3, while reducing the anti-apoptotic protein Bcl-2. physiology.org
Conversely, some studies have reported anti-proliferative or context-dependent effects. For instance, in rat stem Leydig cells, aldosterone was found to suppress proliferation at a concentration of 100 nM. frontiersin.org Another study noted that while high concentrations of aldosterone induced apoptosis in mesangial cells, a physiological dose (0.1 nmol/L) actually increased cell viability. researchgate.net
Table 1: Effects of Aldosterone on Cell Proliferation and Apoptosis in Vitro
| Cell Type | Effect on Proliferation | Effect on Apoptosis | Key Findings |
|---|---|---|---|
| Rat Cardiac Fibroblasts | No significant effect nih.gov | - | Aldosterone did not demonstrably affect cellular proliferation. nih.gov |
| Human Cardiac Interstitial Cells | Stimulated ahajournals.org | - | High concentrations of aldosterone promoted proliferation. ahajournals.org |
| Rat Mesangial Cells | No change in total cell number, but increased PCNA-positive cells nih.gov | Induced nih.govnih.gov | Aldosterone induced apoptosis, potentially counteracting any proliferative signals. nih.gov The p53 pathway is involved in aldosterone-induced apoptosis. spandidos-publications.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Induced researchgate.net | Apoptosis was mediated by caspase-3 activation. researchgate.net |
| Cultured Podocytes | - | Induced physiology.org | Aldosterone increased pro-apoptotic proteins (Bax, active caspase-3) and decreased anti-apoptotic protein (Bcl-2). physiology.org |
| Rat Stem Leydig Cells | Suppressed frontiersin.org | - | Aldosterone at 100 nM inhibited proliferation. frontiersin.org |
Influence on Specific Cellular Functions (e.g., ion transport, enzymatic activities)
Aldosterone, and by extension its metabolites like this compound, exerts significant influence on various cellular functions, most notably ion transport and enzymatic activities, primarily through its interaction with the mineralocorticoid receptor (MR).
Ion Transport: Aldosterone's classical role is the regulation of sodium and potassium transport in epithelial tissues, particularly the kidney. It achieves this by modulating the activity of ion channels and pumps. wikipedia.org In the distal nephron, aldosterone increases the activity of the epithelial sodium channel (ENaC) and the Na+/K+-ATPase. portlandpress.commdpi.com This leads to increased sodium reabsorption and potassium excretion. nih.gov Studies in A6 kidney cells showed that aldosterone increased the open time of ENaC, thereby enhancing sodium transport. portlandpress.com The effect on Na+/K+-ATPase activity is dependent on protein synthesis. portlandpress.com The serum and glucocorticoid-regulated kinase 1 (SGK1) is a key mediator of aldosterone's effects on ENaC. bioscientifica.com Aldosterone also influences other ion transporters, including the Na+/H+ exchanger (NHE3) and the Na+/Cl− cotransporter in the distal renal tubule. bioscientifica.com Beyond the kidney, aldosterone can affect ion transport in non-epithelial cells as well. bioscientifica.com
Enzymatic Activities: Aldosterone can modulate the activity and expression of various enzymes. It has been shown to stimulate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases, leading to the production of reactive oxygen species (ROS). ahajournals.orgbioscientifica.com In endothelial cells, aldosterone can inhibit endothelial nitric oxide synthase (eNOS) activity, reducing the production of nitric oxide (NO). mdpi.com It also decreases the expression of glucose-6-phosphate dehydrogenase (G6PD), which can further contribute to oxidative stress. mdpi.comnih.gov In the context of steroidogenesis itself, angiotensin II, a primary regulator of aldosterone synthesis, stimulates the expression of aldosterone synthase (CYP11B2). nih.gov Conversely, chronic stimulation by ACTH can suppress CYP11B2 gene expression. oup.com In vitro studies using H295R cells, a human adrenocortical carcinoma cell line, are a common model to investigate the effects of various substances on the gene expression of enzymes involved in aldosterone formation. slu.se
Investigations in Non-Human Animal Models
Impact on Steroid Hormone Homeostasis and Endocrine Regulation in Experimental Animals
In rodent models, dietary sodium intake has a profound effect on aldosterone production. A low-sodium diet activates the renin-angiotensin system and specifically increases the expression of aldosterone synthase (CYP11B2) in the adrenal zona glomerulosa, leading to elevated aldosterone levels without affecting glucocorticoid production. nih.govnih.gov Conversely, a high-sodium diet suppresses CYP11B2 expression and plasma aldosterone. physiology.org
The interplay between different hormones and regulatory factors is complex. For instance, chronic administration of high doses of ACTH in animal models leads to adrenal hyperplasia but suppresses CYP11B2 gene expression and plasma aldosterone levels. oup.com This may be due to the downregulation of angiotensin II receptors or a shift in precursor utilization towards glucocorticoid synthesis. oup.com
The central nervous system also plays a role in regulating aldosterone and its cardiovascular effects. Aldosterone synthase is present in the rat brain, suggesting local production that could be involved in cardiovascular homeostasis. oup.comscispace.com
Genetic modifications in mouse models have provided further insights. Deletion of genes encoding certain potassium channels, such as TASK-1 and TASK-3, can lead to hyperaldosteronism and hypertension. nih.gov Mice with haplo-insufficiency of the Klotho gene exhibit increased CYP11B2 expression and elevated plasma aldosterone. nih.gov These models are valuable for studying the mechanisms of fluid and electrolyte homeostasis and the pathophysiology of conditions like primary aldosteronism. oup.com
Table 2: Factors Influencing Aldosterone Homeostasis in Animal Models
| Factor / Model | Effect on Aldosterone Levels / Synthesis | Key Findings |
|---|---|---|
| Low-Sodium Diet (Rats) | Increased nih.govnih.gov | Activates renin-angiotensin system, specifically upregulates CYP11B2 expression. nih.gov |
| High-Sodium Diet (Mice) | Decreased physiology.org | Suppresses CYP11B2 expression. physiology.org |
| Chronic ACTH Administration | Decreased oup.com | Suppresses CYP11B2 gene expression despite adrenal hyperplasia. oup.com |
| TASK-1/TASK-3 Gene Deletion (Mice) | Increased nih.gov | Leads to hyperaldosteronism and hypertension due to altered potassium channel function. nih.gov |
| Klotho Haplo-insufficiency (Mice) | Increased nih.gov | Results in elevated CYP11B2 expression and plasma aldosterone. nih.gov |
| CNS Aldosterone Synthase (Rats) | Potential for local production | Suggests a role for centrally produced aldosterone in cardiovascular regulation. oup.comscispace.com |
Role in Physiological Processes (e.g., cardiovascular regulation, inflammatory responses) in Animal Studies (excluding clinical relevance)
In animal models, aldosterone has been shown to play a significant role in various physiological processes, particularly cardiovascular regulation and inflammatory responses, often independent of its effects on blood pressure.
Cardiovascular Regulation: Aldosterone excess is associated with adverse cardiovascular effects, including cardiac hypertrophy, fibrosis, and vascular inflammation. ahajournals.orgahajournals.org In rats, aldosterone infusion combined with a high-salt diet induces cardiac hypertrophy and fibrosis. ahajournals.org Transgenic mice overexpressing 11β-hydroxysteroid dehydrogenase type 2 (which protects the mineralocorticoid receptor from glucocorticoids) in cardiomyocytes develop cardiac hypertrophy and heart failure even on a normal salt diet, highlighting the direct deleterious effects of aldosterone on the heart. ahajournals.org Furthermore, aldosterone can influence the expression of various genes in the myocardium, including those for collagen and osteopontin. ahajournals.org At the vascular level, aldosterone can increase arterial stiffness and promote fibrosis. bioscientifica.com
Inflammatory Responses: Aldosterone is recognized as a proinflammatory hormone. ahajournals.orgnih.gov Systemic administration of aldosterone in rodents increases oxidative stress and inflammation in the heart, vasculature, and kidneys. ahajournals.orgnih.gov This is often mediated through the generation of reactive oxygen species (ROS) via the activation of NADPH oxidases. ahajournals.org Aldosterone can stimulate the expression of proinflammatory molecules such as monocyte chemoattractant protein-1 (MCP-1) and adhesion molecules like ICAM-1, promoting the infiltration of inflammatory cells. ahajournals.orgahajournals.org In rats, aldosterone has been shown to upregulate the expression of galectin-3, a mediator of macrophage activation and fibrosis. plos.org Furthermore, aldosterone treatment in mice has been associated with an increase in the mRNA expression of the proinflammatory cytokine IL-6. mdpi.com These inflammatory effects contribute to the tissue damage observed in various organs in response to aldosterone excess. nih.govnih.gov
Evaluation of Specific Enzyme Knockout or Overexpression Models on this compound Levels and Effects
While direct studies on this compound levels in enzyme knockout or overexpression models are limited, research on models targeting aldosterone synthase (CYP11B2) and other related enzymes provides crucial insights into the regulation of aldosterone production, the precursor to this compound.
CYP11B2 (Aldosterone Synthase) Models: The expression of CYP11B2 is the rate-limiting step in aldosterone synthesis. nih.gov Mouse models with genetic modifications of CYP11B2 are instrumental in understanding aldosterone's physiological roles. For example, the creation of humanized mouse models expressing human CYP11B2 could be valuable for studying the specific effects of human aldosterone synthase. oup.com Studies in rats show that activation of the renin-angiotensin system, such as through a low-sodium diet, specifically upregulates CYP11B2 expression in the adrenal gland. nih.gov Conversely, factors that suppress CYP11B2, such as a high-salt diet, lead to lower aldosterone levels. physiology.org
Other Enzyme and Regulatory Factor Models: Knockout or overexpression of other genes involved in adrenal steroidogenesis or its regulation also impacts aldosterone levels.
Klotho: Mice with haplo-insufficiency of the Klotho gene show increased adrenal CYP11B2 expression and elevated plasma aldosterone. nih.gov Conversely, in vitro experiments demonstrate that recombinant Klotho can downregulate CYP11B2 expression in primary adrenal cells. nih.gov
Period 1 (Per1): Knockout of the circadian clock gene Per1 in mice leads to decreased levels of aldosterone and 3β-hydroxysteroid dehydrogenase, an enzyme in the steroid synthesis pathway. frontiersin.orgnih.gov
TASK Channels: Deletion of genes for the potassium channels TASK-1 (Kcnk3) or TASK-3 (Kcnk9) in mice results in hyperaldosteronism, indicating their crucial role in regulating adrenal membrane potential and aldosterone synthesis. nih.govoup.com
These models, by altering the production of aldosterone, indirectly provide a framework for understanding how the levels of its metabolites, including this compound, might be affected and what the subsequent physiological consequences could be.
Exploration of this compound in Disease Models (non-human, non-clinical)
Extensive searches for preclinical and in vitro studies focusing specifically on the biological significance of this compound in non-human, non-clinical disease models did not yield specific research findings. The available scientific literature accessible through the search tools predominantly focuses on the well-characterized mineralocorticoid, aldosterone, and the widely studied adrenal steroid, dehydroepiandrosterone (B1670201) (DHEA).
While the structural name "this compound" suggests a modification of the aldosterone molecule, dedicated studies investigating the effects of this particular compound in disease models are not readily found in the public domain. Research in the field of mineralocorticoid and steroid hormone action has largely centered on aldosterone itself, its receptors, and its antagonists. yu.ac.krnih.govnih.govwikipedia.orgnih.gov Similarly, numerous studies have explored the biological activities of DHEA in various preclinical models. gremjournal.comnih.govnih.govnih.govnih.gov However, a clear and distinct body of research on "this compound" is absent from the search results.
Consequently, it is not possible to provide detailed research findings or data tables on the exploration of this compound in non-human, non-clinical disease models as the specific information is not available in the provided search results. Further research would be required to elucidate the potential biological role of this specific compound.
Future Directions and Emerging Areas in 1 Dehydro Aldosterone Research
Discovery of Novel Regulatory Pathways for 1-Dehydro Aldosterone (B195564) Biosynthesis
The biosynthesis of aldosterone is a well-defined process, primarily regulated by the renin-angiotensin-aldosterone system (RAAS) and plasma potassium levels. researchgate.netbioscientifica.comnih.gov However, the specific regulatory pathways governing the formation of 1-Dehydro Aldosterone remain largely unexplored. Future research should focus on identifying and characterizing the enzymes and signaling cascades responsible for its production. It is plausible that alternative or modified enzymatic processes, potentially involving variants of aldosterone synthase (CYP11B2) or other steroidogenic enzymes, are involved. nih.govnih.gov
Emerging evidence in aldosterone research points to non-canonical pathways influencing its synthesis, such as the Wnt signaling pathway. nih.gov Investigations into whether similar non-canonical pathways regulate the production of this compound could reveal novel biological control mechanisms. Furthermore, the role of factors secreted from adipose tissue and other novel regulators of aldosterone synthesis should be explored in the context of this compound. bioscientifica.com
Identification of Unique Biological Targets Beyond Canonical Steroid Receptors
While aldosterone primarily exerts its effects through the mineralocorticoid receptor (MR), there is growing evidence for non-canonical signaling pathways. frontiersin.orgahajournals.org A significant area of future research for this compound is the identification of its unique biological targets. It is crucial to determine if this compound also binds to the MR with similar affinity as aldosterone or if it interacts with other, as-yet-unidentified receptors.
Recent studies have identified the G protein-coupled estrogen receptor (GPER) as a novel receptor for aldosterone, mediating some of its non-genomic effects. nih.govoup.comnih.gov A pivotal direction for future research will be to investigate whether this compound also interacts with GPER or other G protein-coupled receptors. This could unveil unique signaling cascades and physiological functions distinct from those of aldosterone. The potential for this compound to have its own specific receptors or to modulate the activity of other receptors represents a significant gap in our knowledge.
Development of Selective Research Probes and Pharmacological Tools for this compound Pathway Modulation
To dissect the specific biological functions of this compound, the development of selective research probes and pharmacological tools is paramount. This includes the synthesis of labeled analogs of this compound for receptor binding and trafficking studies. Furthermore, the creation of selective agonists and antagonists will be instrumental in differentiating its effects from those of aldosterone and other steroids.
Recent advancements in the development of selective aldosterone synthase inhibitors, such as Baxdrostat and Lorundrostat, provide a template for creating tools to modulate this compound biosynthesis, should its specific synthetic pathway be identified. frontiersin.org These pharmacological tools would be invaluable for in vitro and in vivo studies to probe the physiological and pathophysiological roles of the this compound pathway.
| Aldosterone Synthase Inhibitor | Selectivity for CYP11B2 over CYP11B1 | Development Phase |
| Baxdrostat | High | Phase 2 Clinical Trial frontiersin.org |
| Lorundrostat | 374:1 frontiersin.org | Phase 2 Clinical Study frontiersin.org |
| Osilodrostat (LCI699) | Poor frontiersin.org | Approved for Cushing's syndrome frontiersin.org |
This table showcases examples of aldosterone synthase inhibitors that could serve as a basis for the development of tools to study this compound.
Application of Omics Technologies for Comprehensive Characterization of this compound Effects in Research Models
The application of "omics" technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful, unbiased approach to understanding the global effects of this compound. mdpi.combenthamdirect.comfrontiersin.org By treating relevant cell lines or animal models with this compound, researchers can identify changes in gene expression, protein abundance, and metabolic profiles.
Transcriptomic analyses can reveal the genes and signaling pathways regulated by this compound, providing insights into its mechanism of action. nih.govnih.govProteomic and phosphoproteomic studies can identify the specific proteins and phosphorylation events that are altered, offering a more direct understanding of its cellular effects. nih.govahajournals.orgmonash.eduMetabolomic profiling can uncover the metabolic pathways influenced by this compound, potentially revealing novel roles in cellular metabolism. frontiersin.orgnih.gov Integrated analysis of these omics datasets will be crucial for constructing a comprehensive picture of the biological role of this compound. benthamdirect.com
Exploration of this compound in Inter-Steroid Cross-Talk Mechanisms
The steroid hormone network is complex, with significant cross-talk between different steroid signaling pathways. Future research should investigate the potential for this compound to interact with and modulate the synthesis and signaling of other steroid hormones, such as cortisol and sex steroids. bioscientifica.com
For instance, it is known that variations in the 11β-hydroxylase (CYP11B1) gene can impact both glucocorticoid and mineralocorticoid synthesis. researchgate.net It would be pertinent to explore whether this compound or its biosynthetic pathway influences the expression or activity of CYP11B1 or other key steroidogenic enzymes. Understanding the role of this compound within the broader context of the adrenal steroid network could reveal its significance in endocrine regulation and homeostasis.
Q & A
Basic Research Questions
Q. What is the role of 1-Dehydro Aldosterone in mineralocorticoid receptor (MR) activation and fibrosis?
- Methodological Insight : this compound (11-dehydro metabolites of cortisol/corticosterone) inhibits aldosterone-induced MR activation by blocking its nuclear translocation. This mechanism was demonstrated in adrenalectomized rat models using competitive binding assays and immunohistochemistry .
- Key Findings : At concentrations as low as 50 nM, 11-dehydro metabolites reduce MR activation and suppress aldosterone-driven fibrotic pathways. These effects are dose-dependent and specific to MRs, with no impact on glucocorticoid receptors (GRs) .
Q. What are the best practices for quantifying this compound levels in experimental models?
- Methodological Insight : Use ELISA kits validated for high sensitivity and reproducibility. For example, studies have employed standardized protocols with aldosterone stock solutions to generate calibration curves, ensuring accuracy in serum or tissue samples. Parallel measurements using liquid chromatography-mass spectrometry (LC-MS) can enhance specificity .
- Data Considerations : Report intra- and inter-assay coefficients of variation (CVs) to confirm precision. In cell culture models, normalize aldosterone levels to total protein content or cell count to account for variability .
Q. How does angiotensin II (AT-II) regulate this compound synthesis in adrenal cells?
- Methodological Insight : Stimulate human adrenal carcinoma (HAC15) cells with AT-II or KCl, and measure CYP11B2 mRNA (aldosterone synthase) via RT-qPCR. Pair this with aldosterone quantification via ELISA to correlate transcriptional activity with hormone output .
- Key Findings : AT-II increases CYP11B2 mRNA by 1.7-fold and aldosterone secretion by 2.06-fold compared to controls. KCl induces a 19.2-fold rise in CYP11B2 mRNA and 3.13-fold increase in aldosterone, highlighting pathway-specific regulation .
Advanced Research Questions
Q. How do genetic polymorphisms in CYP11B2 influence this compound production and associated pathologies?
- Methodological Insight : Perform genotyping (e.g., PCR-RFLP) for CYP11B2 variants (e.g., -344C/T) in hypertensive cohorts. Correlate allele frequencies with aldosterone levels and cardiovascular outcomes using multivariate regression .
- Key Contradictions : While the -344T allele is associated with hypertension, no significant linkage was found between CYP11B1/CYP11B2 loci and essential hypertension in sibling-pair studies. This suggests epigenetic or environmental modifiers may dominate .
Q. What experimental models resolve contradictions in this compound’s antifibrotic vs. profibrotic roles?
- Methodological Insight : Compare in vitro (e.g., podocyte cultures) and in vivo (e.g., uninephrectomized rats) models. Use MR antagonists (eplerenone) and pressure-normalizing agents (hydralazine) to isolate aldosterone-specific effects from hemodynamic changes .
- Key Findings : In rats, aldosterone infusion causes podocyte injury and proteinuria, reversible by eplerenone but not hydralazine, confirming direct profibrotic effects. However, endogenous 11-dehydro metabolites counteract fibrosis in intact kidneys, complicating translational interpretations .
Q. Why do clinical trials show conflicting results on aldosterone blockade’s renoprotective effects?
- Methodological Insight : Analyze RCTs with attention to baseline characteristics (e.g., RAAS inhibitor use, aldosterone "breakthrough"). Use meta-regression to assess heterogeneity in outcomes like proteinuria reduction or hyperkalemia risk .
- Contradictions : Spironolactone reduces proteinuria by 30–50% in ACEI-treated patients, but effects vary with baseline aldosterone levels. Hyperkalemia risk escalates with dual RAAS inhibition, necessitating stratified dosing protocols .
Q. How can researchers mitigate hyperkalemia risks in studies involving this compound modulation?
- Methodological Insight : Implement potassium-binding resins (e.g., patiromer) in trial designs. Monitor serum K⁺ weekly in high-risk cohorts (e.g., CKD patients). Use propensity scoring to adjust for confounders like renal function or concomitant medications .
- Data Gaps : Cross-over studies lack long-term safety data. Subgroup analyses suggest hyperkalemia incidence rises from 2% (monotherapy) to 4.3% with dual RAAS blockade, underscoring the need for adaptive trial designs .
Methodological Challenges
Q. What strategies improve reproducibility in studies of this compound’s molecular interactions?
- Recommendations :
- Standardize cell culture conditions (e.g., serum-free media, controlled steroid exposure) to minimize confounding glucocorticoid effects .
- Validate antibodies for MR/GR binding assays using knockout models.
- Pre-register analytical protocols (e.g., ELISA dilution factors) to reduce inter-lab variability .
Q. How should conflicting data on aldosterone’s hemodynamic vs. cellular effects be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
